molecular formula C21H21BrN2O2 B14092587 N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide

Cat. No.: B14092587
M. Wt: 413.3 g/mol
InChI Key: BZSBLMLOQCUQIW-UHFFFAOYSA-N
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Description

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide is a complex organic compound that features a bromine atom, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom .

Scientific Research Applications

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and binding properties.

    N-(1-bromo-3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the piperidine ring, which can influence its biological activity.

    N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)acetamide: Has a different amide group, which can alter its chemical and biological properties.

Uniqueness

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine ring. This combination provides distinct reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-(1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide

InChI

InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)

InChI Key

BZSBLMLOQCUQIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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